molecular formula C5H4N2O3S B109501 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid CAS No. 73150-67-1

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid

Cat. No.: B109501
CAS No.: 73150-67-1
M. Wt: 172.16 g/mol
InChI Key: VMASTYPGLHRVNL-UHFFFAOYSA-N
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Description

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid typically involves the reaction of 2-aminothiazole with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminothiazol-4-yl)-2-oxoacetic acid stands out due to its unique combination of an oxo group and an aminothiazole moiety, which enhances its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3S/c6-5-7-2(1-11-5)3(8)4(9)10/h1H,(H2,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMASTYPGLHRVNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223408
Record name 2-Amino-alpha-oxothiazol-4-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73150-67-1
Record name 2-Amino-α-oxo-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73150-67-1
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Record name 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid
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Record name 2-Amino-alpha-oxothiazol-4-acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-α-oxothiazol-4-acetic acid
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Record name 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid
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Synthesis routes and methods

Procedure details

To 10.1 g of 2-(2-aminothiazol-4-yl)thioglyoxylic S-acid methyl ester and 80 ml of water was added 10.6 g of sodium carbonate with ice-cooling, and the resulting mixture was stirred at the same temperature for 1 hour. Subsequently, the thus obtained reaction mixture was adjusted to pH 2.5 with 6N hydrochloric acid at the same temperature. The deposited crystals were collected by filtration, washed with water, and then dried to obtain 6.2 g (67.8% yield) of 2-(2-aminothiazol-4-yl)glyoxylic acid having a melting point of above 200° C.
Name
2-(2-aminothiazol-4-yl)thioglyoxylic S-acid methyl ester
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid
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Customer
Q & A

Q1: What is the significance of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid in pharmaceutical chemistry?

A1: this compound and its salts serve as crucial building blocks in the production of cephalosporin antibiotics []. Cephalosporins represent a vital class of β-lactam antibiotics that combat bacterial infections by inhibiting bacterial cell wall synthesis. This compound's role as a synthetic intermediate highlights its importance in medicinal chemistry.

Q2: The abstract mentions "novel intermediates." What makes the intermediates described in this research novel?

A2: The abstract highlights the novelty of intermediates with the general formula where R is a potentially protected amino group and R' represents either monohalogenomethyl or alkylthiocarbonyl/aralkylthiocarbonyl groups []. This suggests that the described intermediates introduce structural variations, potentially offering advantages in terms of synthesis efficiency, yield, or access to a broader range of cephalosporin derivatives. Further details regarding specific structural modifications and their impact on the synthesis would be necessary to fully elucidate the novelty of these intermediates.

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